2-Propoxyacetaldehyde
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Overview
Description
2-Propoxyacetaldehyde is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an aldehyde group and a propoxy group attached to the second carbon atom of the acetaldehyde structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propoxyacetaldehyde can be synthesized through the reaction of acetaldehyde with propanol in the presence of an acid catalyst. The reaction typically involves the nucleophilic addition of propanol to the carbonyl group of acetaldehyde, followed by dehydration to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-Propoxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Propoxyacetic acid.
Reduction: 2-Propoxyethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Propoxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-propoxyacetaldehyde involves its reactivity with nucleophiles due to the presence of the electrophilic carbonyl group. This reactivity allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyacetaldehyde: Similar structure with an ethoxy group instead of a propoxy group.
2-Methoxyacetaldehyde: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
2-Propoxyacetaldehyde is unique due to its specific reactivity profile and the presence of the propoxy group, which can influence its physical and chemical properties compared to its ethoxy and methoxy counterparts .
Properties
IUPAC Name |
2-propoxyacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h3H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPMKTSZVUDZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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